molecular formula C16H20N6O2 B2980581 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide CAS No. 2034479-80-4

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2980581
CAS No.: 2034479-80-4
M. Wt: 328.376
InChI Key: WPAQPMCFQAIXCG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a carboxamide group linked to a tetrahydrofuran-2-ylmethyl substituent. The pyrimidine and pyrazole motifs are common in kinase inhibitors, while the azetidine ring may enhance metabolic stability compared to larger cyclic amines like piperidine .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c23-16(17-8-13-3-1-6-24-13)12-9-21(10-12)14-7-15(19-11-18-14)22-5-2-4-20-22/h2,4-5,7,11-13H,1,3,6,8-10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQPMCFQAIXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5OC_{15}H_{19}N_{5}O, with a molecular weight of approximately 285.35 g/mol. The compound features a unique combination of a pyrazole ring, a pyrimidine moiety, and an azetidine structure, which may contribute to its biological properties.

Antitumor Activity

Research indicates that pyrazole derivatives often exhibit significant antitumor activity. Studies have shown that compounds similar to the one inhibit various kinases involved in cancer progression. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR, both critical targets in cancer therapy .

Table 1: Summary of Antitumor Activities

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)<0.5
Compound BEGFR0.2
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N...TBDTBDCurrent Study

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that specific analogs can reduce inflammation markers significantly compared to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity Results

CompoundInhibition (%) at 10 µMReference
Dexamethasone76% TNF-α, 86% IL-6
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N...TBDCurrent Study

Antimicrobial Properties

In addition to its antitumor and anti-inflammatory activities, the compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been evaluated against various bacterial strains, showing promising results in inhibiting growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and pyrimidine rings can significantly enhance potency against specific targets. For example, substituents on the azetidine ring can influence binding affinity and selectivity towards kinases.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole carboxamide derivatives were synthesized and tested for their antitumor activity against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
  • Inflammation Model : In an animal model of inflammation, a related pyrazole compound exhibited significant reduction in edema compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine-azetidine/piperidine carboxamides. Below is a detailed comparison with key analogs, emphasizing structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Source
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide C₁₇H₂₁N₇O₂ 379.40 g/mol Azetidine, tetrahydrofuran-2-ylmethyl
1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide (BJ52910) C₁₉H₂₁N₇O 363.42 g/mol Piperidine (six-membered ring), pyridin-2-ylmethyl
1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide (BJ52846) C₁₆H₁₈N₈OS 370.43 g/mol Piperidine, 5-methyl-1,3,4-thiadiazole
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₂₀H₂₁F₃N₆O 418.41 g/mol Pyrrole, trifluoromethylpyridine, imidazole

Key Observations

Smaller rings like azetidine may reduce entropic penalties during target engagement . Piperidine-based analogs (BJ52910, BJ52846) exhibit lower molecular weights (363–370 g/mol) due to the absence of the oxygen-rich tetrahydrofuran substituent.

Substituent Effects :

  • The tetrahydrofuran-2-ylmethyl group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., pyridin-2-ylmethyl in BJ52910). This could improve pharmacokinetic properties .
  • Thiadiazole and imidazole substituents (BJ52846, ) introduce additional hydrogen-bonding or π-stacking interactions, which may influence target affinity.

Synthetic Accessibility :

  • The synthesis of azetidine derivatives often requires specialized methods to construct the strained four-membered ring, as seen in related compounds from , which describe multi-step routes involving TFA-mediated deprotection and coupling reactions .
  • Piperidine analogs (e.g., BJ52846) are synthesized via more straightforward carboxamide coupling, as evidenced by protocols in and .

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